4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
4-amino-N-(1,3-dioxoisoindol-5-yl)cyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3.ClH/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20;/h5-9H,1-4,16H2,(H,17,19)(H,18,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDBALJFDRBAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Biltz synthesis. The specific synthetic route chosen depends on the desired yield, purity, and cost-effectiveness.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Structural Features
The compound features a cyclohexane ring and an isoindole structure, which contribute to its diverse biological activities. The presence of an amino group enhances its reactivity and potential interactions with biological targets.
Pharmaceutical Applications
4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. It is believed to interact with various molecular targets, potentially modulating their activity to suppress cancer cell proliferation.
- Anti-inflammatory Effects : Similar to other indole derivatives, this compound may possess anti-inflammatory properties. Studies have demonstrated that indole derivatives can inhibit inflammatory mediators, suggesting a potential role for this compound in treating inflammatory diseases .
Mechanistic Studies
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound:
- Binding Affinity : Interaction studies focus on the compound's binding affinity to various receptors and enzymes. These studies are essential for elucidating how the compound modulates biological pathways.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent.
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound. It demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism by which 4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The indole core of the compound allows it to bind to receptors and enzymes, modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (e.g., amide bonds, heterocyclic rings) or pesticidal applications (as inferred from ). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity: The target compound exhibits greater structural complexity compared to simpler amides like propanil, which lacks heterocyclic systems. Its phthalimide and cyclohexane groups may enhance binding affinity to biological targets due to conformational rigidity and aromatic interactions . In contrast, fenoxacrim and isoxaben incorporate heterocyclic cores (pyrimidine triketone and isoxazole, respectively), which are associated with pesticidal activity. The absence of such motifs in the target compound suggests divergent applications .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (323.77 g/mol) compared to propanil (218.08 g/mol) may reduce membrane permeability but could improve target specificity. The hydrochloride salt further mitigates solubility limitations .
Functional Group Diversity :
- The phthalimide group in the target compound is electron-deficient, enabling π-π stacking interactions with aromatic residues in enzymes or receptors. This contrasts with isoxaben ’s electron-rich dimethoxybenzamide group, which likely interacts with plant-specific targets .
Biological Activity: While propanil and fenoxacrim are established agrochemicals, the target compound’s phthalimide moiety aligns more closely with pharmaceuticals (e.g., thalidomide analogs used in immunomodulation).
Biological Activity
4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride (CAS No. 1803597-88-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly in relation to neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).
The molecular formula of this compound is with a molecular weight of 323.77 g/mol. The structure includes a cyclohexane ring and a dioxoisoindole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃O₃ |
| Molecular Weight | 323.77 g/mol |
| CAS Number | 1803597-88-7 |
Research indicates that compounds similar to 4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide exhibit anti-fibrillar and anti-aggregation properties. These activities are particularly relevant in the context of AD and PD, where protein aggregation plays a pivotal role in disease progression.
Anti-Aggregation Activity
Studies have shown that derivatives of this compound can inhibit the aggregation of tau proteins and alpha-synuclein, which are implicated in neurodegenerative diseases. For example:
- Inhibition of Tau Aggregation : Compounds similar to the target molecule have demonstrated efficacy in reducing the formation of toxic tau oligomers. In vitro assays using M17D neuroblastoma cells indicated that at a concentration of 40 μM, certain derivatives significantly reduced inclusion formation associated with tau aggregation .
- Alpha-Synuclein Interaction : The compound has also been evaluated for its effects on alpha-synuclein aggregation. The results suggest that it can inhibit the formation of toxic oligomers that lead to neuronal cell death .
Study 1: Efficacy in Neuroblastoma Cells
In a study focusing on the anti-fibrillary activity of aminoindole carboxamide derivatives, researchers found that specific compounds showed significant reductions in tau aggregation within M17D neuroblastoma cells. This was measured using thioflavin T fluorescence assays and transmission electron microscopy (TEM), which confirmed the structural changes in aggregated proteins .
Study 2: Potential for Alzheimer's Disease Treatment
Another investigation highlighted the potential application of compounds like 4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide in treating Alzheimer's disease by targeting tau protein aggregation. The study emphasized the importance of developing small molecules that could selectively inhibit tau oligomerization without affecting normal cellular functions .
Q & A
Q. What are the recommended synthetic routes for 4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride?
A multi-step synthesis is typically required, involving:
Core scaffold construction : The isoindole-1,3-dione moiety can be synthesized via condensation of phthalic anhydride derivatives with amines, followed by cyclization (similar to methods in ).
Cyclohexane-1-carboxamide linkage : The 4-aminocyclohexane group may be introduced via coupling reactions (e.g., using carbodiimide-based coupling agents) to the isoindole nitrogen.
Hydrochloride salt formation : Acidic workup (e.g., HCl in ethanol) is used to stabilize the amine group.
Key considerations: Monitor reaction intermediates using and to confirm regioselectivity and purity (as in ). Use column chromatography or recrystallization for purification.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended).
- Spectroscopic analysis :
- (DMSO-d): Look for characteristic peaks of the isoindole (δ 7.5–8.2 ppm) and cyclohexane (δ 1.2–2.5 ppm) groups.
- HRMS : Confirm molecular ion [M+H] matches theoretical mass (e.g., calculated for CHClNO: ~346.09 g/mol).
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry (as in ).
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound?
Example scenario: Conflicting IC values in cytotoxicity assays.
- Experimental design :
- Dose-response standardization : Use a consistent cell line (e.g., MCF-7 for cancer studies) and incubation time (e.g., 48 hours).
- Control compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions.
- Solvent effects : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts.
- Data interpretation : Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess reproducibility across labs. Cross-reference with structural analogs (e.g., ’s indole derivatives) to identify substituent-dependent trends.
Q. How can computational methods optimize the reaction conditions for this compound’s synthesis?
Leverage quantum chemical calculations and reaction path search algorithms (as in ’s ICReDD framework):
- Transition state analysis : Identify energy barriers for key steps (e.g., cyclohexane-isoindole coupling).
- Solvent optimization : Simulate solvent effects (polar aprotic vs. protic) on reaction kinetics.
- Machine learning : Train models on existing reaction data (e.g., yields, temperatures) to predict optimal conditions (catalyst, temperature).
Q. What are the challenges in studying this compound’s pharmacokinetics, and how can they be addressed?
- Solubility limitations : The hydrochloride salt improves aqueous solubility, but logP calculations (e.g., using ChemAxon) may predict poor membrane permeability.
- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation.
- In vivo validation : Use radiolabeled analogs (e.g., -tagged) for biodistribution studies in rodent models.
Data Contradictions and Methodological Solutions
Q. How to address discrepancies in spectral data (e.g., NMR shifts) between batches?
- Batch-to-batch variability :
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials).
- Deuterated solvent effects : Ensure consistent use of DMSO-d or CDCl for NMR comparisons.
- Stereochemical inconsistencies : If the cyclohexane group is chiral, confirm enantiomeric purity via chiral HPLC or optical rotation measurements.
Q. Why might biological assays show low reproducibility, and how to mitigate this?
- Cell line heterogeneity : Use authenticated cell lines (e.g., from ATCC) and passage numbers <20.
- Compound stability : Test degradation under assay conditions (e.g., PBS pH 7.4 at 37°C for 24 hours) via LC-MS.
- Positive controls : Include a well-characterized inhibitor (e.g., staurosporine for kinase assays) to validate experimental setups.
Methodological Recommendations
- Synthetic protocols : Adapt strategies from structurally related compounds (e.g., ’s fluorocyclohexane derivatives) for regioselective modifications.
- Data validation : Cross-reference with public databases (e.g., PubChem, excluding unreliable sources as noted) for spectral and bioactivity benchmarks.
- Collaborative frameworks : Engage with computational chemists to integrate reaction design principles () and reduce trial-and-error approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
